molecular formula C13H13NO3 B12078768 2-(3-Phenylpropyl)-1,3-oxazole-4-carboxylic acid

2-(3-Phenylpropyl)-1,3-oxazole-4-carboxylic acid

Cat. No.: B12078768
M. Wt: 231.25 g/mol
InChI Key: CWYKJXODWHPLEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-Phenylpropyl)-1,3-oxazole-4-carboxylic acid: is a carboxylic acid compound with the chemical formula C12H11NO3. It belongs to the class of phenylpropanoids. At room temperature, it appears as a white, crystalline solid with a sweet, floral scent .

Preparation Methods

a. Synthesis: The synthetic route for this compound involves the cyclization of a phenylpropanoic acid derivative. One common method is the cyclization of 3-phenylpropyl acrylate under acidic conditions. The reaction proceeds through an intramolecular esterification to form the oxazole ring. The overall process can be summarized as follows:

3-Phenylpropyl acrylateAcidic conditions2-(3-Phenylpropyl)-1,3-oxazole-4-carboxylic acid\text{3-Phenylpropyl acrylate} \xrightarrow{\text{Acidic conditions}} \text{2-(3-Phenylpropyl)-1,3-oxazole-4-carboxylic acid} 3-Phenylpropyl acrylateAcidic conditions​2-(3-Phenylpropyl)-1,3-oxazole-4-carboxylic acid

b. Industrial Production: Industrial-scale production methods may involve variations of the synthetic route mentioned above. Optimization of reaction conditions, catalysts, and purification steps ensures efficient and cost-effective production.

Chemical Reactions Analysis

a. Reactivity:

    Oxidation: The compound can undergo oxidation reactions, typically at the benzylic carbon (adjacent to the phenyl ring). Oxidizing agents like potassium permanganate or chromic acid can convert the benzylic carbon to a carboxylic acid group.

    Reduction: Reduction of the carbonyl group in the carboxylic acid moiety can yield the corresponding alcohol.

    Substitution: The carboxylic acid group can participate in substitution reactions, such as esterification or amidation.

    Cyclization: As mentioned earlier, cyclization reactions lead to the formation of the oxazole ring.

b. Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO), chromic acid (HCrO)

    Reduction: Lithium aluminum hydride (LiAlH), sodium borohydride (NaBH)

    Substitution: Thionyl chloride (SOCl), acyl chlorides (RCOCl)

    Cyclization: Acidic conditions (e.g., sulfuric acid, p-toluenesulfonic acid)

c. Major Products: The major product of cyclization is 2-(3-Phenylpropyl)-1,3-oxazole-4-carboxylic acid itself.

Scientific Research Applications

This compound finds applications in various fields:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigating its interactions with biological targets.

    Medicine: Potential therapeutic applications (e.g., anti-inflammatory, antimicrobial).

    Industry: Flavoring agents, preservatives, and additives.

Mechanism of Action

The exact mechanism of action depends on the specific context (e.g., therapeutic use). It likely involves interactions with cellular receptors, enzymes, or metabolic pathways. Further research is needed to elucidate specific molecular targets.

Comparison with Similar Compounds

While there are related compounds in the phenylpropanoid family, the unique combination of the oxazole ring and the phenylpropyl side chain sets 2-(3-Phenylpropyl)-1,3-oxazole-4-carboxylic acid apart.

Similar compounds include:

    Phenylpropanoic acid: The parent compound without the oxazole ring.

    Phenylacetic acid: A structurally related compound with a shorter side chain.

    Cinnamic acid: Another phenylpropanoid with a double bond in the side chain.

Properties

Molecular Formula

C13H13NO3

Molecular Weight

231.25 g/mol

IUPAC Name

2-(3-phenylpropyl)-1,3-oxazole-4-carboxylic acid

InChI

InChI=1S/C13H13NO3/c15-13(16)11-9-17-12(14-11)8-4-7-10-5-2-1-3-6-10/h1-3,5-6,9H,4,7-8H2,(H,15,16)

InChI Key

CWYKJXODWHPLEX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCCC2=NC(=CO2)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.